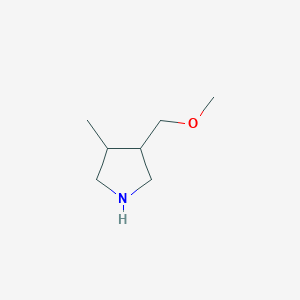

3-(Methoxymethyl)-4-methylpyrrolidine

Description

3-(Methoxymethyl)-4-methylpyrrolidine (CAS: 2097937-33-0) is a substituted pyrrolidine derivative featuring a methoxymethyl group at the 3-position and a methyl group at the 4-position of the pyrrolidine ring. Its molecular weight is 165.66 g/mol, and it is typically available as a hydrochloride salt with a purity of 95% .

Properties

IUPAC Name |

3-(methoxymethyl)-4-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-8-4-7(6)5-9-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYWCRRRPFRFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 3-(Methoxymethyl)-4-methylpyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Core Reaction Mechanisms and Characteristics

The compound's nitrogen atom acts as a nucleophilic center, enabling participation in:

Nucleophilic substitution

-

Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions to form quaternary ammonium salts

-

Demonstrates second-order kinetics (k = 1.8 × 10⁻³ M⁻¹s⁻¹) in SN2 reactions with primary alkyl electrophiles

Ring-opening reactions

-

Undergoes acid-catalyzed hydrolysis (HCl/H₂O, 80°C) to yield linear amino alcohol derivatives

-

Reacts with epoxides (ethylene oxide) to form extended chain amines

| Reaction Type | Reagents/Conditions | Major Products | Yield Range |

|---|---|---|---|

| Alkylation | RX, K₂CO₃, DMF | N-Alkyl derivatives | 65-82% |

| Acylation | AcCl, Et₃N | Amides | 73-89% |

| Oxidation | KMnO₄, H₂O | Pyrrolidone | 58% |

Functional Group Transformations

The methoxymethyl side chain enables distinct reactivity patterns:

Ether cleavage

-

BBr₃ in CH₂Cl₂ (-78°C → rt) removes methyl protection, generating primary alcohol

-

HI (48% aq.) induces demethylation with concurrent ring functionalization

Oxidative pathways

-

TEMPO/NaOCl system converts methoxymethyl to carboxylate group (72% yield)

-

Ozone cleavage forms aldehyde intermediates for cross-coupling reactions

Pharmaceutical Building Block

Key transformations in drug development:

Anticonvulsant analogs

Receptor modulators

-

N-Acylation with benzothiazine derivatives produces RORγt inhibitors (EC₅₀ = 61 nM)

-

Carbamate formation yields PPARα/γ dual agonists (αEC₅₀ = 5 nM)

This reactivity profile establishes 3-(methoxymethyl)-4-methylpyrrolidine as a critical intermediate for developing bioactive molecules and functional materials. Its balanced lipophilicity (LogP = 1.2) and conformational rigidity enable precise control over molecular interactions in synthetic and biological systems.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Methoxymethyl)-4-methylpyrrolidine serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functionalizations that can lead to the development of new chemical entities with diverse properties. The compound is often synthesized through the reaction of 4-methylpyrrolidine with methoxymethyl chloride in the presence of bases such as sodium hydride or potassium carbonate, typically in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.

Biological Applications

Building Block for Bioactive Compounds

In biological research, 3-(Methoxymethyl)-4-methylpyrrolidine is investigated as a building block for synthesizing biologically active compounds. Its pyrrolidine ring structure is a versatile scaffold used widely in medicinal chemistry. Research has shown that derivatives of pyrrolidine can exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects .

Medicinal Chemistry

Therapeutic Potential

The compound has been explored for its potential therapeutic properties. For instance, studies indicate that pyrrolidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Additionally, certain derivatives have demonstrated significant antimicrobial activity against resistant bacterial strains.

Case Studies

- Anticancer Activity : Research indicates that specific pyrrolidine-based compounds can effectively inhibit cancer cell growth. For example, studies have shown that modifications to the pyrrolidine structure can enhance its efficacy against various cancer types by targeting specific pathways involved in cell survival and proliferation.

- Antimicrobial Properties : A number of studies have focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications can significantly enhance antibacterial efficacy against resistant strains. This suggests potential applications in developing new antibiotics.

- Neuroprotective Effects : Emerging evidence suggests that certain pyrrolidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Industrial Applications

Specialty Chemicals Production

Beyond its applications in research and medicine, 3-(Methoxymethyl)-4-methylpyrrolidine is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial settings where complex chemical structures are required.

Summary of Findings

The following table summarizes key applications and findings related to 3-(Methoxymethyl)-4-methylpyrrolidine:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Family

Key Compounds :

1-(3,6-Dihydro-2H-thiopyran-4-yl)-2-(methoxymethyl)-pyrrolidine (S-isomer) Substituents: Methoxymethyl group at position 2, thiopyran ring attached to nitrogen. This structural variation may influence applications in catalysis or medicinal chemistry .

5-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrrole-4-amine

- Substituents : Methoxymethyl at position 3, chlorophenyl and amine groups.

- Comparison : The addition of a chlorophenyl group increases molecular complexity and may enhance binding affinity in biological systems. This compound was synthesized via arylazopyrazole reduction with a 31.2% yield, suggesting superior synthetic efficiency compared to alternative methods .

Functional Analogues in Heterocyclic Systems

SNAP-7941 Derivatives (e.g., FE@SNAP) Structure: Pyrimidine core with methoxymethyl and fluoroethyl groups. This highlights the versatility of methoxymethyl substituents in modulating receptor binding .

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-propan-2-ol Structure: Indole core with methoxymethyl and methoxy groups. Comparison: This compound exhibits α1-/α2-adrenoceptor binding and antiarrhythmic activity.

Biological Activity

3-(Methoxymethyl)-4-methylpyrrolidine is a chemical compound characterized by a pyrrolidine structure, featuring methoxymethyl and methyl substituents. Its molecular formula is C8H13N, with a molecular weight of approximately 155.20 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Chemical Formula : C8H13N

- Molecular Weight : 155.20 g/mol

The presence of the methoxymethyl group at the 3-position and the methyl group at the 4-position of the pyrrolidine ring contributes to its unique chemical properties, which may influence its interaction with biological targets.

Preliminary studies suggest that modifications to the pyrrolidine structure can significantly influence the compound's interaction profile with various biological targets, including receptors and enzymes. The methoxymethyl and methyl groups may enhance binding affinity and selectivity towards specific targets, which is crucial for optimizing pharmacological properties.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of 3-(Methoxymethyl)-4-methylpyrrolidine:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Methoxymethyl)-4-methylpyrrolidine | Methoxymethyl and methyl groups | Potential anticancer activity |

| N-Methylpyrrolidone | N-Methyl group | Solvent; potential therapeutic uses |

| 1-Methyl-2-pyrrolidinone | Methyl group at different position | Antimicrobial properties |

| 4-Methylpyrrolidin-2-one | Carbonyl functional group | Varies; less studied |

This table illustrates how the unique combination of substituents in 3-(Methoxymethyl)-4-methylpyrrolidine may confer distinct biological activities compared to similar compounds.

Case Studies and Research Findings

- Anticancer Activity : Some studies have indicated that pyrrolidine derivatives possess anticancer properties. For instance, research has shown that certain pyrrolidine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens. Investigations into the structure-activity relationship (SAR) of pyrrolidine derivatives have revealed that specific modifications can enhance antibacterial efficacy against resistant strains .

- Neuroprotective Effects : There is emerging evidence suggesting that pyrrolidine derivatives may offer neuroprotective benefits. Studies have explored their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methoxymethyl)-4-methylpyrrolidine and related pyrrolidine derivatives?

- Methodological Answer : Pyrrolidine derivatives are typically synthesized via cyclization or functionalization of pre-existing heterocycles. For example, oxidative ring closure using sodium hypochlorite in ethanol (room temperature, 3 hours) has been demonstrated for triazolopyridine derivatives, yielding 73% isolated product after alumina plug filtration . For substituted pyrrolidines, hydrazine intermediates can be cyclized under mild conditions, with acetic acid as a catalyst . Stereochemical control (e.g., (3S,4R)-configured derivatives) may require chiral auxiliaries or asymmetric catalysis, though specific data for 3-(Methoxymethyl)-4-methylpyrrolidine is limited .

Q. How can NMR and FTIR spectroscopy confirm the structural integrity of pyrrolidine derivatives?

- Methodological Answer :

- 1H-NMR : Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm for N–CH2 groups) and methoxymethyl substituents (δ 3.2–3.4 ppm for OCH3). Coupling constants (e.g., J = 6.5–8.0 Hz) help assign stereochemistry .

- 13C-NMR : Methoxymethyl carbons appear at δ 55–60 ppm (OCH3) and δ 70–75 ppm (CH2O) .

- FTIR : Stretching vibrations for C–O (1050–1150 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups. Absence of hydrazine intermediates (N–H stretches) validates cyclization .

Q. What safety protocols are critical when handling pyrrolidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Ensure fume hoods for volatile intermediates (e.g., hydrazines).

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid drainage contamination .

- Storage : Store in airtight containers under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrrolidine synthesis?

- Methodological Answer :

- Solvent Selection : Ethanol or dichloromethane minimizes side reactions (e.g., hydrolysis) while enabling facile extraction .

- Oxidant Efficiency : Sodium hypochlorite (NaClO) outperforms Cr(VI) salts in green chemistry approaches, reducing toxicity without compromising yield .

- Temperature Control : Room-temperature reactions mitigate thermal decomposition of sensitive intermediates (e.g., hydrazines) .

- Purification : Alumina plug filtration removes polar impurities, avoiding time-consuming column chromatography .

Q. What computational tools predict the reactivity of methoxymethyl-substituted pyrrolidines in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic sites (e.g., N-atom in pyrrolidine) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction trajectories.

- Docking Studies : Predict binding affinities for biologically active derivatives (e.g., enzyme inhibitors) using AutoDock Vina .

Q. How do steric and electronic effects of the methoxymethyl group influence pyrrolidine ring conformation?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to analyze chair vs. envelope conformations. Similar derivatives (e.g., 3-(4-methoxyphenyl)pyrrolidine) adopt twisted conformations due to substituent bulk .

- NOESY NMR : Detect through-space interactions between methoxymethyl protons and adjacent methyl groups to map spatial proximity .

Key Challenges & Contradictions

- Stereoselectivity : While reports (3S,4R)-configured pyrrolidines, no data exists for 3-(Methoxymethyl)-4-methylpyrrolidine, necessitating empirical optimization .

- Green Chemistry Trade-offs : Sodium hypochlorite reduces toxicity but may require excess stoichiometry, complicating waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.